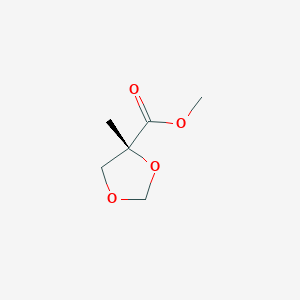
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of dioxolane, featuring a carboxylic acid ester group and a methyl substitution at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) typically involves the reaction of 4-methyl-1,3-dioxolane with a suitable esterifying agent under controlled conditions. Common reagents used in this process include methanol and an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release active compounds that interact with enzymes or receptors. The specific pathways involved depend on the context of its use, such as in drug development or material science.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane-4-carboxylicacid,4-methyl-: Similar structure but lacks the ester group.
1,3-Dioxolane-4-carboxylicacid,4-ethyl-,ethylester: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) is unique due to its specific ester and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise control over chemical behavior is required.
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
methyl (4R)-4-methyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-6(5(7)8-2)3-9-4-10-6/h3-4H2,1-2H3/t6-/m1/s1 |
Clave InChI |
UFKFZSNKDWIMCF-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@]1(COCO1)C(=O)OC |
SMILES canónico |
CC1(COCO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


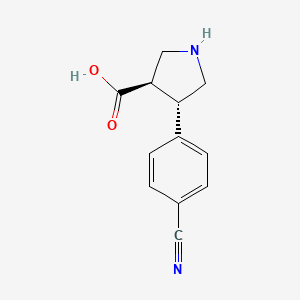
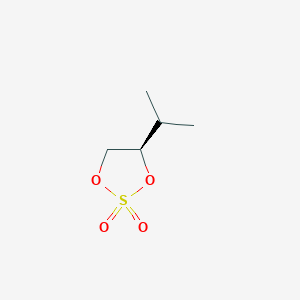

![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
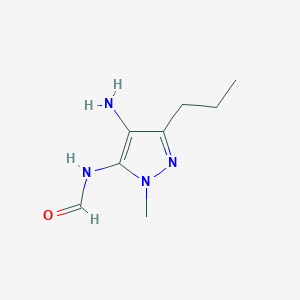

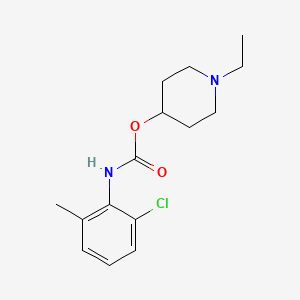

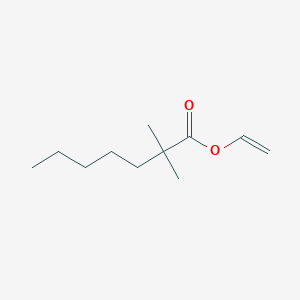

![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
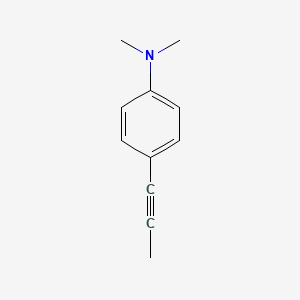
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)

